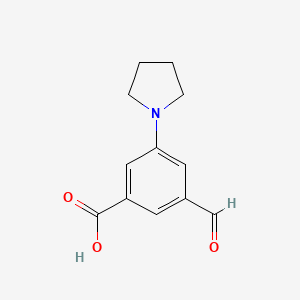
3-formyl-5-(pyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-formyl-5-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a formyl group at the 3-position and a pyrrolidinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formylation of 5-(pyrrolidin-1-yl)benzoic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
3-formyl-5-(pyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: 3-carboxy-5-(pyrrolidin-1-yl)benzoic acid.
Reduction: 3-hydroxymethyl-5-(pyrrolidin-1-yl)benzoic acid.
Substitution: Products depend on the nucleophile used, such as 3-formyl-5-(substituted)benzoic acid.
科学的研究の応用
3-formyl-5-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-formyl-5-(pyrrolidin-1-yl)benzoic acid is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group and pyrrolidinyl moiety may play crucial roles in binding to these targets and exerting their effects .
類似化合物との比較
Similar Compounds
3-formylbenzoic acid: Lacks the pyrrolidinyl group, which may result in different biological activities and chemical reactivity.
5-(pyrrolidin-1-yl)benzoic acid: Lacks the formyl group, which affects its ability to participate in certain chemical reactions.
3-formyl-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
3-formyl-5-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the formyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
生物活性
3-Formyl-5-(pyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a benzoic acid structure, which is known for its diverse biological properties. The presence of the pyrrole ring enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Target Interactions
- Pyrrole-containing compounds like this compound have been shown to interact with multiple biological targets, influencing various cellular processes. These interactions can lead to significant changes in cellular signaling pathways, apoptosis, and cell proliferation.
Biochemical Pathways
- The compound may affect several biochemical pathways, including those involved in cancer cell survival and immune responses. Notably, pyrrole derivatives have demonstrated activity against kinases and other enzymes critical for disease progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance:
- In vitro studies have shown that related pyrrole derivatives inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values often in the low micromolar range .
- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. MIC values for related compounds were reported between 3.12 to 12.5 μg/mL .
- Antifungal and Antiviral Properties : Some derivatives have demonstrated activity against fungi and viruses, with notable effects against human cytomegalovirus and Chikungunya virus .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrole derivatives:
特性
IUPAC Name |
3-formyl-5-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-9-5-10(12(15)16)7-11(6-9)13-3-1-2-4-13/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMVWPDSWOOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














